![molecular formula C26H19F3N4O2 B2985101 2-(8-氟-5-(2-氟苄基)-3-氧代-3,5-二氢-2H-吡唑并[4,3-c]喹啉-2-基)-N-(4-氟苄基)乙酰胺 CAS No. 931929-53-2](/img/structure/B2985101.png)

2-(8-氟-5-(2-氟苄基)-3-氧代-3,5-二氢-2H-吡唑并[4,3-c]喹啉-2-基)-N-(4-氟苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

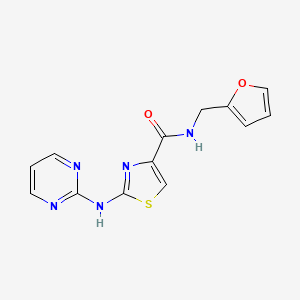

The compound “2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide” is also known as Vericiguat (BAY 1021189). It is an orally available soluble guanylate cyclase (sGC) stimulator that has entered phase-three trials for the once-daily treatment of chronic heart failure .

Synthesis Analysis

The synthesis of Vericiguat involves key steps such as the construction of the 5-fluoro-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C by condensation of the 5-amino-1H-pyrazole-3-carboxylate A with the aldehyde B and the construction of the pyrimidine-4,5,6-triamine derivative H through reaction of [(E)-phenyldiazenyl]malononitrile (G) with amidine F .Molecular Structure Analysis

The molecular structure of Vericiguat is complex, with multiple ring structures and fluorobenzyl groups. The compound contains a pyrazolo[4,3-c]quinolin-2-yl group and a 4-fluorobenzyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Vericiguat include condensation and ring formation reactions. The [(E)-phenyldiazenyl]malononitrile (G) was generated in situ by reaction of phenyldiazonium chloride with malononitrile .科学研究应用

结构和功能见解

该分子属于一类包括各种杂环化合物,特别是那些具有吡唑并[3,4-c]喹啉部分的化合物。这些化合物通常因其生物活性而被探索,包括抗菌、抗结核和抗癌特性。

抗结核活性

对类似结构类似物(例如六氢-2H-吡喃并[3,2-c]喹啉衍生物)的研究已证明对结核分枝杆菌H37Rv 菌株具有有希望的抗结核活性。这表明所讨论的化合物在结核病治疗研究中的潜力,强调了结构优化对于增强活性的重要性(Kantevari 等,2011)。

抗癌应用

喹啉和壳聚糖成分的衍生物已被合成作为抗癌前药,展示了 pH 敏感的药物释放特性。这表明该化合物可能用于设计具有受控释放机制的靶向抗癌疗法,特别是对于口腔癌化疗(Tian 等,2018)。

抗菌和抗真菌活性

带有吡唑并[3,4-c]喹啉骨架的化合物已因其抗菌和抗真菌活性而被研究。这强调了所讨论的化合物作为开发新型抗菌剂的基础的潜力,特别是那些针对耐药菌株的抗菌剂(Yurttaş 等,2020)。

结核病的分子靶点识别

识别这一类化合物中分子的分子靶点对于结核病药物开发至关重要。研究已将细胞色素 bc1 复合物确定为靶点,为克服多重耐药结核病提供了一条途径(Subtil 等,2017)。

作用机制

未来方向

Vericiguat has entered phase-three trials for the once-daily treatment of chronic heart failure, indicating that it is at an advanced stage of development . Future research will likely focus on evaluating its efficacy and safety in larger patient populations, as well as exploring its potential uses in treating other conditions.

属性

IUPAC Name |

2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F3N4O2/c27-18-7-5-16(6-8-18)12-30-24(34)15-33-26(35)21-14-32(13-17-3-1-2-4-22(17)29)23-10-9-19(28)11-20(23)25(21)31-33/h1-11,14H,12-13,15H2,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUMQQOGHSESNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F)C5=C2C=CC(=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl[3-(dimethylamino)propyl]amine dihydrochloride](/img/no-structure.png)

![5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2985022.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2985024.png)

![1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2985025.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinecarbonothioyl)acetamide](/img/structure/B2985027.png)

![2-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2985029.png)

![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2985030.png)

![2-chloro-N-[4-(4-cyanophenoxy)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2985032.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2985038.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)